molecular formula C16H17NO B12716781 4-(1,1-Dimethylethyl)-4'-nitroso-1,1'-biphenyl CAS No. 279242-17-0

4-(1,1-Dimethylethyl)-4'-nitroso-1,1'-biphenyl

Cat. No.: B12716781
CAS No.: 279242-17-0
M. Wt: 239.31 g/mol
InChI Key: RFJIAAZMIODMAF-UHFFFAOYSA-N
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Description

4-(1,1-Dimethylethyl)-4’-nitroso-1,1’-biphenyl is an organic compound characterized by the presence of a nitroso group (-NO) attached to a biphenyl structure with a tert-butyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Dimethylethyl)-4’-nitroso-1,1’-biphenyl typically involves the nitration of 4-(1,1-Dimethylethyl)-1,1’-biphenyl followed by reduction to form the nitroso derivative. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent reduction can be achieved using reagents such as sodium dithionite or zinc in acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Dimethylethyl)-4’-nitroso-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

    Oxidation: 4-(1,1-Dimethylethyl)-4’-nitro-1,1’-biphenyl.

    Reduction: 4-(1,1-Dimethylethyl)-4’-amino-1,1’-biphenyl.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

4-(1,1-Dimethylethyl)-4’-nitroso-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1,1-Dimethylethyl)-4’-nitroso-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2,4-Bis(1,1-Dimethylethyl): Known for its antioxidant properties and used in various industrial applications.

    Butylated Hydroxytoluene (BHT): A widely used antioxidant in food and cosmetic industries.

    4-(1,1-Dimethylethyl)phenol: Used as an intermediate in the synthesis of other organic compounds.

Uniqueness

4-(1,1-Dimethylethyl)-4’-nitroso-1,1’-biphenyl is unique due to the presence of both a nitroso group and a tert-butyl group on the biphenyl structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

279242-17-0

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

1-tert-butyl-4-(4-nitrosophenyl)benzene

InChI

InChI=1S/C16H17NO/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(17-18)11-7-13/h4-11H,1-3H3

InChI Key

RFJIAAZMIODMAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)N=O

Origin of Product

United States

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